![molecular formula C13H25NOS B14331431 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one CAS No. 111860-98-1](/img/structure/B14331431.png)
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one is an organic compound characterized by its unique structure, which includes a piperidinone ring substituted with butylsulfanyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one typically involves the reaction of 1,2,5-trimethylpiperidin-4-one with butylsulfanyl methylating agents under controlled conditions. Common reagents used in this synthesis include butylthiol and methyl iodide, which react in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Applications De Recherche Scientifique
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group may play a role in binding to these targets, while the piperidinone ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Another compound with a butylsulfanyl group, used in different applications.
Propriétés
Numéro CAS |
111860-98-1 |
|---|---|
Formule moléculaire |
C13H25NOS |
Poids moléculaire |
243.41 g/mol |
Nom IUPAC |
5-(butylsulfanylmethyl)-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NOS/c1-5-6-7-16-10-13(3)9-14(4)11(2)8-12(13)15/h11H,5-10H2,1-4H3 |
Clé InChI |
OCFCEYMSPLAHJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1(CN(C(CC1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
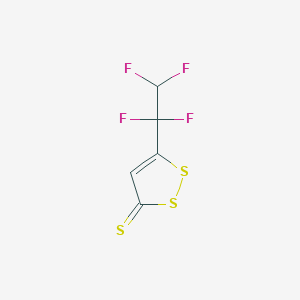
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
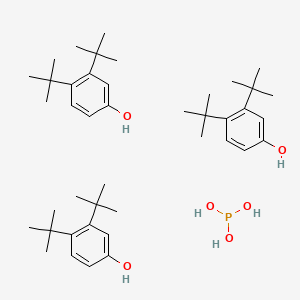
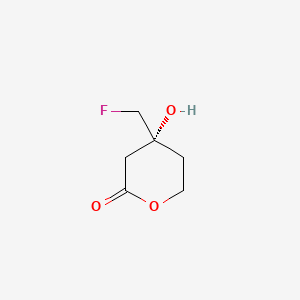
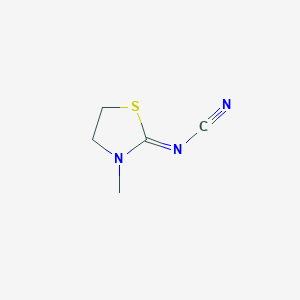
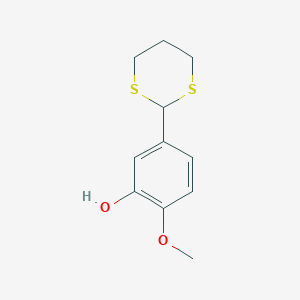
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
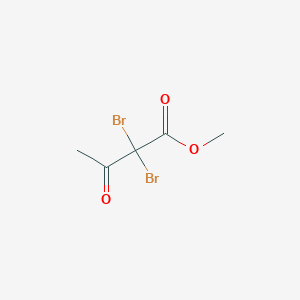
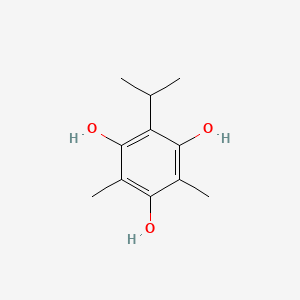
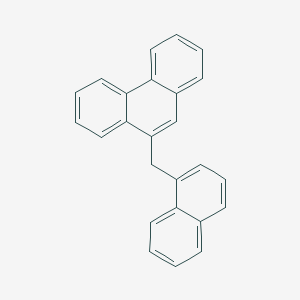
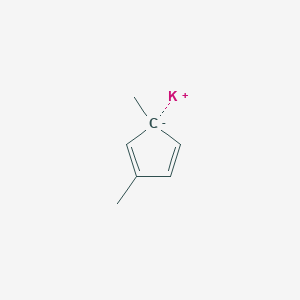
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
